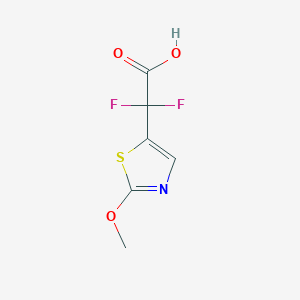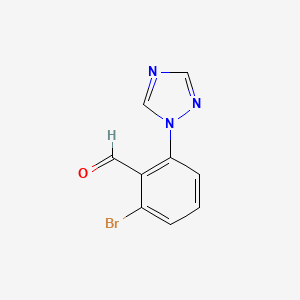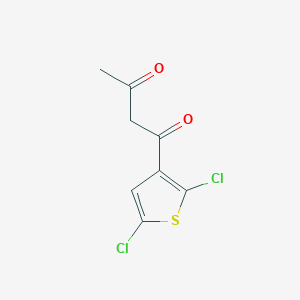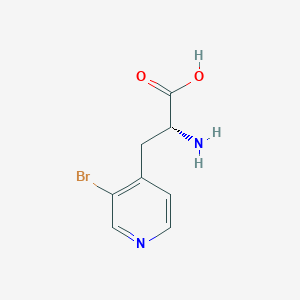
3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, a trifluoropropyl group at position 1, and an amine group at position 4. The trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1H-pyrazol-4-amine: Lacks the trifluoropropyl group, resulting in different chemical properties.
1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine: Lacks the methyl groups at positions 3 and 5.
3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: Contains a trifluoroethyl group instead of a trifluoropropyl group.
Uniqueness
The presence of both the trifluoropropyl group and the methyl groups in 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine imparts unique chemical and biological properties. The trifluoropropyl group enhances lipophilicity and stability, while the methyl groups contribute to the compound’s overall reactivity and selectivity in various reactions.
Propiedades
Fórmula molecular |
C8H12F3N3 |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(3,3,3-trifluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H12F3N3/c1-5-7(12)6(2)14(13-5)4-3-8(9,10)11/h3-4,12H2,1-2H3 |
Clave InChI |
KICNFXARUJLLOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCC(F)(F)F)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)

![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)

![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)




![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)


![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)
